molecular formula C10H10O2 B080406 3-Methylcinnamic acid CAS No. 14473-89-3

3-Methylcinnamic acid

Cat. No.: B080406
CAS No.: 14473-89-3
M. Wt: 162.18 g/mol
InChI Key: JZINNAKNHHQBOS-AATRIKPKSA-N
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Description

3-Methylcinnamic acid, also known as 3-(3-methylphenyl)prop-2-enoic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the 3-position on the phenyl ring. This compound is known for its white crystalline appearance and is soluble in organic solvents like ethanol, ether, and benzene, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcinnamic acid can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with methylating agents such as methyl iodide. The reaction typically proceeds via the formation of a methyl ester intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The reaction conditions are optimized to ensure the selective methylation of cinnamic acid, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylcinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.

    Medicine: Research indicates its potential in developing therapeutic agents for treating diseases like cancer and diabetes.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.

Comparison with Similar Compounds

    Cinnamic acid: The parent compound, lacking the methyl group.

    2-Methylcinnamic acid: Methyl group at the 2-position.

    4-Methylcinnamic acid: Methyl group at the 4-position.

Comparison: 3-Methylcinnamic acid is unique due to the position of the methyl group, which influences its chemical reactivity and biological activity. Compared to cinnamic acid, it exhibits enhanced antimicrobial and antioxidant properties. The position of the methyl group also affects its physical properties, such as solubility and melting point .

Properties

IUPAC Name

(E)-3-(3-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZINNAKNHHQBOS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044346
Record name (E)-3-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3029-79-6, 14473-89-3
Record name m-Methylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Methylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-methylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Methylcinnamic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-METHYLCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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